

Grandisin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Grandisin**
Cat. No.: **B1248170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandisin is a naturally occurring lignan found in various plant species, notably from the genera *Piper* and *Virola*.^[1] As a member of the lignan family of compounds, **grandisin** has attracted significant scientific interest due to its diverse and potent biological activities. These activities include anti-cancer, anti-inflammatory, and anti-parasitic properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of **grandisin**, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of **grandisin** are essential for its isolation, characterization, and formulation in preclinical and clinical studies. A summary of these properties is presented in the tables below.

General and Chemical Properties of Grandisin

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₂ O ₇	PubChem[2]
Molecular Weight	432.5 g/mol	PubChem[2]
IUPAC Name	(2S,3S,4S,5S)-3,4-dimethyl- 2,5-bis(3,4,5- trimethoxyphenyl)oxolane	PubChem[2]
CAS Number	53250-50-3	The Good Scents Company[3]
InChI	InChI=1S/C24H32O7/c1-13- 14(2)22(16-11-19(27-5)24(30- 8)20(12-16)28-6)31-21(13)15- 9-17(25-3)23(29-7)18(10- 15)26-4/h9-14,21-22H,1- 8H3/t13-,14-,21-,22-/m0/s1	PubChem[2]
InChIKey	ZPINJJOPURFFNV- WJWAULOUSAN-N	PubChem[2]
Canonical SMILES	C[C@H]1--INVALID-LINK---- INVALID-LINK-- C3=CC(=C(C(=C3)OC)OC)OC	PubChem[2]

Physicochemical Properties of Grandisin

Property	Value	Notes	Source
Melting Point	Not experimentally determined in searched literature.	-	-
Boiling Point	521.07 °C	Estimated at 760.00 mm Hg	The Good Scents Company[3]
Water Solubility	0.6513 mg/L	Estimated at 25 °C	The Good Scents Company[3]
logP (o/w)	4.3	Computed (XLogP3-AA)	PubChem[2]
Flash Point	203.70 °C (399.00 °F)	Estimated (TCC)	The Good Scents Company[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on **grandisin**. The following sections outline key experimental protocols for its isolation and characterization.

Isolation and Purification of (-)-Grandisin from *Piper tectoniifolium*

This protocol is adapted from methodologies described for the isolation of lignans from *Piper* species.

- Plant Material Collection and Preparation:

- Collect fresh leaves of *Piper tectoniifolium*.
- Air-dry the leaves at room temperature until a constant weight is achieved.
- Grind the dried leaves into a fine powder.

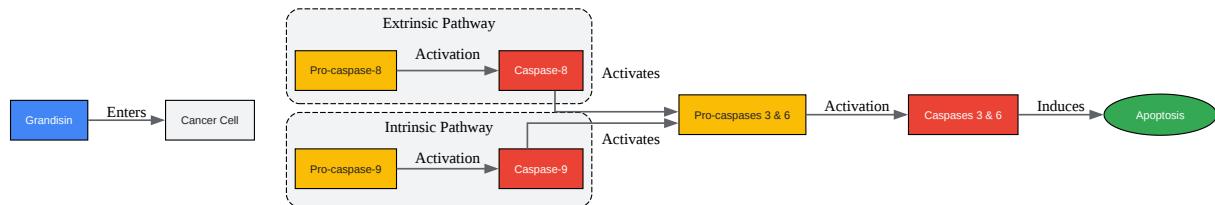
- Extraction:

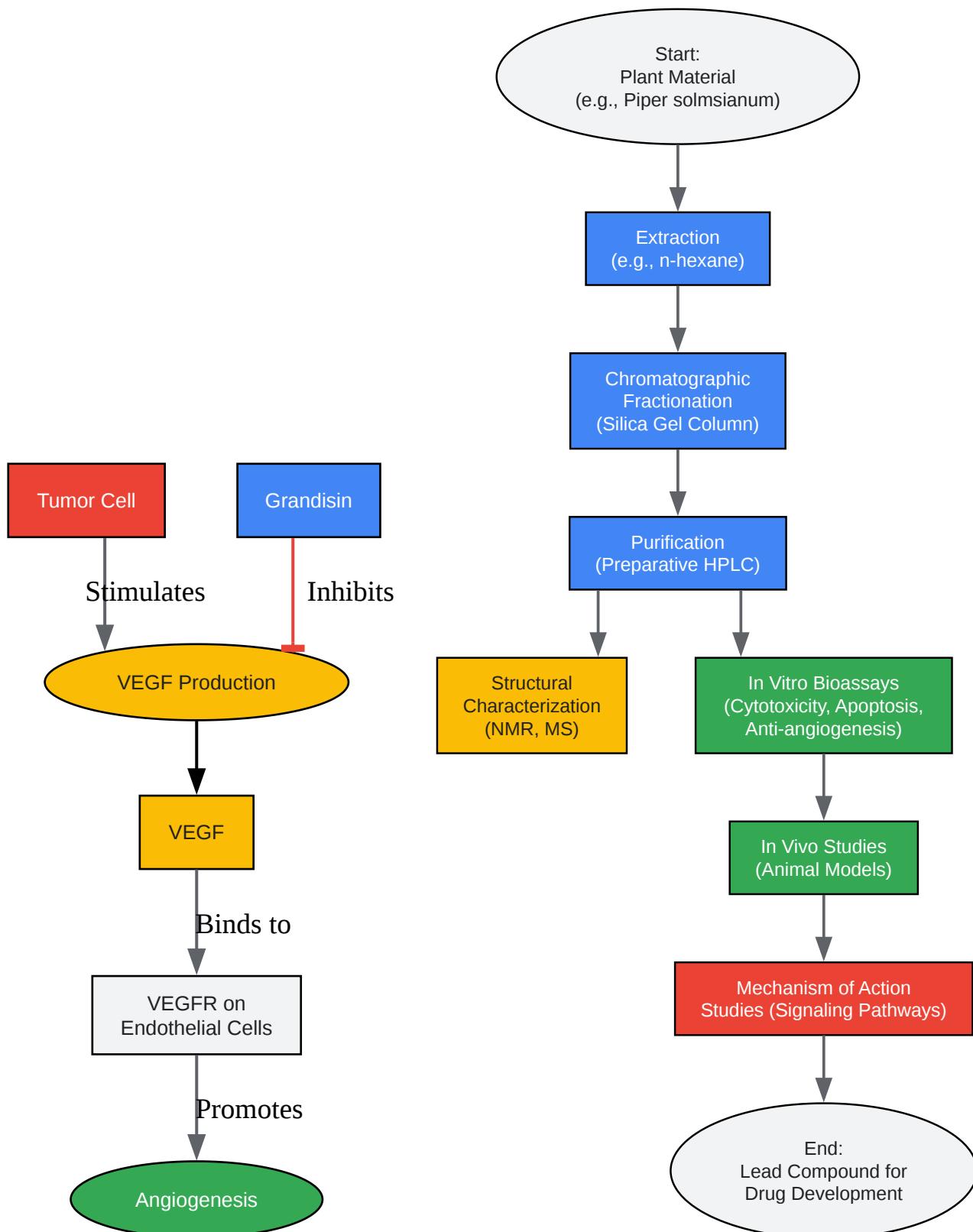
- Macerate the powdered leaves with n-hexane at a ratio of 1:10 (w/v) for 72 hours at room temperature.
- Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
- Chromatographic Fractionation:
 - Subject the crude n-hexane extract to silica gel column chromatography.
 - Prepare a slurry of silica gel in n-hexane and pack the column.
 - Load the crude extract onto the column.
 - Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
 - Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
- Purification and Identification:
 - Combine fractions that show a similar TLC profile and contain the compound of interest.
 - Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).
 - Analyze the purified compound using spectroscopic methods (NMR, MS) to confirm its identity as **(-)-grandisin**.

Spectroscopic Characterization

- Sample Preparation: Dissolve approximately 5-10 mg of purified **grandisin** in 0.5 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Spectroscopy:

- Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 1 s.
- Observe signals corresponding to aromatic protons, methoxy groups, and the tetrahydrofuran ring protons.
- ^{13}C NMR and DEPT Spectroscopy:
 - Acquire the ^{13}C NMR and DEPT (135, 90, 45) spectra on the same instrument.
 - Typical parameters: spectral width of 220 ppm, 1024 scans, relaxation delay of 2 s.
 - Identify the signals for all 24 carbon atoms, including methine, methylene, and quaternary carbons.
- 2D NMR Spectroscopy:
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and confirm the structure of **grandisin**.
- Sample Preparation: Prepare a dilute solution of purified **grandisin** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- High-Resolution Mass Spectrometry (HRMS):
 - Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
 - Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Determine the accurate mass of the molecular ion to confirm the elemental composition ($\text{C}_{24}\text{H}_{32}\text{O}_7$).
- Tandem Mass Spectrometry (MS/MS):


- Select the $[M+H]^+$ ion for fragmentation using collision-induced dissociation (CID).
- Analyze the fragmentation pattern to obtain structural information and confirm the identity of **grandisin**.


Signaling Pathways and Biological Activity

Grandisin has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of angiogenesis.

Apoptosis Induction

Studies have shown that **grandisin** can induce apoptosis in various cancer cell lines. The proposed signaling pathway involves the activation of the caspase cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Grandisin | C24H32O7 | CID 442876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grandisin, 53250-50-3 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Grandisin: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248170#grandisin-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1248170#grandisin-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

